molecular formula C5H5N5 B577209 [1,2,4]Triazolo[4,3-a]pyrazin-3-amine CAS No. 13258-12-3

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine

Cat. No.: B577209
CAS No.: 13258-12-3
M. Wt: 135.13
InChI Key: NAFFKRZOXKOIPB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the triazolopyrazine family, which is known for its applications in pharmaceuticals, particularly as inhibitors in various biological pathways .

Mechanism of Action

Target of Action

The primary targets of [1,2,4]Triazolo[4,3-a]pyrazin-3-amine are c-Met kinase and bacterial cells . c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration . In bacterial cells, the compound acts as an antimicrobial agent .

Mode of Action

The compound interacts with its targets in different ways. In the case of c-Met kinase, it inhibits the kinase, thereby disrupting the signaling pathways that lead to cancer cell proliferation . As an antimicrobial agent, it inhibits the growth of both Gram-positive and Gram-negative bacteria .

Biochemical Pathways

The inhibition of c-Met kinase by this compound disrupts the signaling pathways that lead to cancer cell proliferation . In bacterial cells, the compound interferes with essential biochemical pathways, thereby inhibiting their growth .

Pharmacokinetics

The compound’s antibacterial activity suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation and bacterial growth. In cancer cells, the compound inhibits c-Met kinase, leading to reduced cell proliferation . In bacterial cells, the compound acts as an antimicrobial agent, inhibiting the growth of both Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s antibacterial activity may be affected by the presence of other antimicrobial agents . Similarly, the compound’s ability to inhibit c-Met kinase may be influenced by the presence of other kinase inhibitors .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine interacts with various enzymes and proteins. It has been found to exhibit inhibitory activities toward c-Met/VEGFR-2 kinases . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity.

Cellular Effects

This compound influences cell function by inhibiting the activity of c-Met/VEGFR-2 kinases . This impacts cell signaling pathways, gene expression, and cellular metabolism. It has shown excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with c-Met/VEGFR-2 kinases . This leads to enzyme inhibition, changes in gene expression, and ultimately, antiproliferative effects on cancer cells.

Temporal Effects in Laboratory Settings

It has shown promising results in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are yet to be fully investigated. It has shown promising results in in vitro studies .

Metabolic Pathways

It is known to interact with c-Met/VEGFR-2 kinases .

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

[1,2,4]Triazolo[4,3-a]pyrazin-3-amine has a wide range of scientific research applications:

Properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyrazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFFKRZOXKOIPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NN=C2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13258-12-3
Record name [1,2,4]triazolo[4,3-a]pyrazin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
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